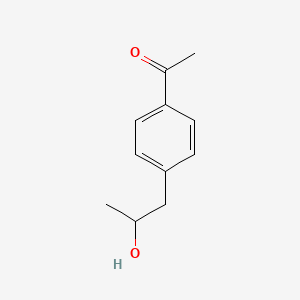
5,6-Di(2-methylpropenyl)nicotinic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Di(2-methylpropenyl)nicotinic acid ethyl ester is an organic compound that belongs to the class of nicotinic acid derivatives This compound is characterized by the presence of two 2-methyl-propenyl groups attached to the 5th and 6th positions of the nicotinic acid ring, and an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Di(2-methylpropenyl)nicotinic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid as the core structure.
Alkylation: The 5th and 6th positions of the nicotinic acid are alkylated using 2-methyl-propenyl halides in the presence of a base such as potassium carbonate.
Esterification: The carboxylic acid group of the nicotinic acid is then esterified using ethanol and a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 2-methyl-propenyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The nicotinic acid ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used in the presence of a catalyst.
Major Products
Oxidation: Formation of 5,6-Di(2-methyl-propenyl)-nicotinic acid.
Reduction: Formation of 5,6-Di(2-methyl-propenyl)-nicotinic acid ethyl alcohol.
Substitution: Various substituted nicotinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
5,6-Di(2-methylpropenyl)nicotinic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 5,6-Di(2-methylpropenyl)nicotinic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in metabolic and signaling pathways.
Pathways: The compound can modulate pathways related to inflammation, oxidative stress, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinic Acid: The parent compound, lacking the 2-methyl-propenyl groups and ethyl ester.
Ethyl Nicotinate: Similar structure but without the 2-methyl-propenyl groups.
2-Methyl-propenyl Nicotinate: Contains only one 2-methyl-propenyl group.
Uniqueness
5,6-Di(2-methylpropenyl)nicotinic acid ethyl ester is unique due to the presence of two 2-methyl-propenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C16H21NO2 |
|---|---|
Molekulargewicht |
259.34 g/mol |
IUPAC-Name |
ethyl 5,6-bis(2-methylprop-1-enyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C16H21NO2/c1-6-19-16(18)14-9-13(7-11(2)3)15(17-10-14)8-12(4)5/h7-10H,6H2,1-5H3 |
InChI-Schlüssel |
ZQWJMASXFWHFLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(N=C1)C=C(C)C)C=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Methoxymethyl-7-methyl-benzo[b]thiophene](/img/structure/B8552101.png)
![4-[8-(4-Hydroxyphenyl)octyl]heptane-3,5-dione](/img/structure/B8552108.png)

![2-[(Phenylsulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B8552117.png)




![3-[(Dimethylamino)methylidene]hexane-2,4-dione](/img/structure/B8552149.png)
